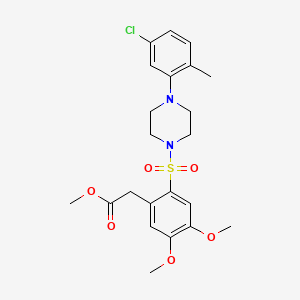
Methyl 2-(2-((4-(5-chloro-2-methylphenyl)piperazinyl)sulfonyl)-4,5-dimethoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a sulfonyl group, which is often seen in antibiotics and other drugs . The presence of the methoxy groups and the acetate group suggest that this compound might have interesting reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring would provide a degree of cyclic structure, while the sulfonyl and acetate groups would likely add polarity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the sulfonyl and acetate groups might make the compound polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Metabolism Studies
- Methyl 2-(2-((4-(5-chloro-2-methylphenyl)piperazinyl)sulfonyl)-4,5-dimethoxyphenyl)acetate and related compounds are synthesized for studies in metabolism and distribution in test animals. A study by Tada, Kajino, Watanabe, and Hayashi (1989) describes the synthesis of a carbon-14 labelled compound for such purposes (Tada, Kajino, Watanabe, & Hayashi, 1989).
Chemical Synthesis Techniques
- The compound is used as a reference in the development of new synthetic methods and techniques. For example, Back, Hamilton, Lim, and Parvez (2005) utilized related piperazine derivatives in the total synthesis of the quinolizidine alkaloids (Back, Hamilton, Lim, & Parvez, 2005).
Pharmacological Research
- Studies by Tachibana, Fukano, Sudo, and Tanaka (1999) utilized a compound with a similar structure as a novel calmodulin antagonist in their research. This highlights the compound's relevance in pharmacological studies (Tachibana, Fukano, Sudo, & Tanaka, 1999).
Drug Discovery and Development
- Nirogi, Shinde, Kambhampati, Mohammed, Saraf, Badange, Bandyala, Bhatta, Bojja, Reballi, Subramanian, Benade, Palacharla, Bhyrapuneni, Jayarajan, Goyal, and Jasti (2017) explored similar compounds for the treatment of cognitive disorders, indicating its significance in the development of new therapeutic agents (Nirogi et al., 2017).
Biological Screening and Potential Therapeutic Agents
- Abbasi, Khan, Rehman, Siddiqui, Hussain, Shah, Shahid, and Khan (2019) synthesized a series of compounds with similar structures for screening against α-glucosidase enzyme, suggesting potential therapeutic applications (Abbasi et al., 2019).
Antimicrobial Research
- The compound and its derivatives have been studied for their antimicrobial properties. Wu Qi (2014) synthesized derivatives and evaluated their antibacterial activities, showing its utility in antimicrobial research (Wu Qi, 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O6S/c1-15-5-6-17(23)13-18(15)24-7-9-25(10-8-24)32(27,28)21-14-20(30-3)19(29-2)11-16(21)12-22(26)31-4/h5-6,11,13-14H,7-10,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCUDVLKUQAVRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3CC(=O)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

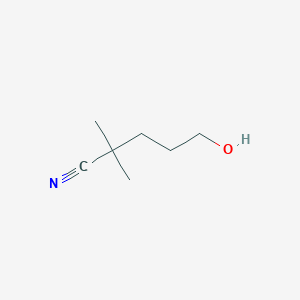
acetate](/img/structure/B2403682.png)
![N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2403684.png)
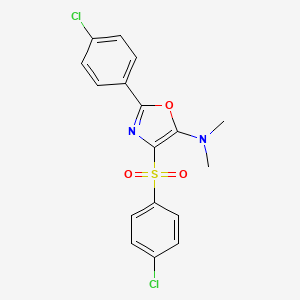
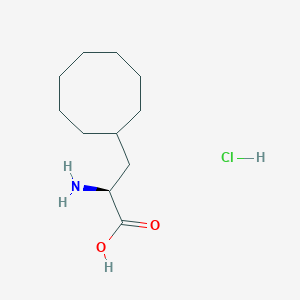
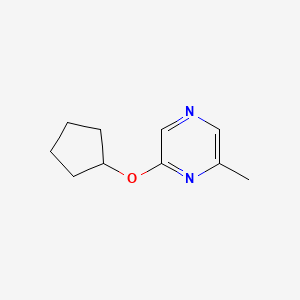
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2403688.png)
![N-(furan-2-ylmethyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2403690.png)

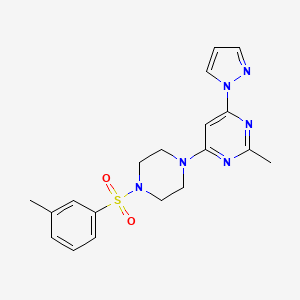
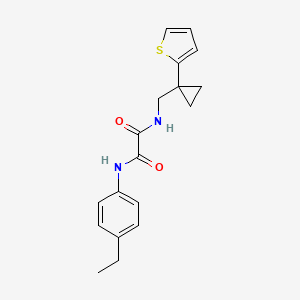
![Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2403696.png)
![ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2403698.png)
